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molecular formula C8H15NO2 B8578483 Ethyl 3-aminohex-2-enoate

Ethyl 3-aminohex-2-enoate

Cat. No. B8578483
M. Wt: 157.21 g/mol
InChI Key: WLIGDZJHZGUCTD-UHFFFAOYSA-N
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Patent
US06080754

Procedure details

Ethyl 3-oxo-hexanoate (100 g, 0.63 mmol) was dissolved in 400 ml of diethyl ether and ammonia was bobbled through the solution for 8 hours. During the reaction magnesium sulfate was added in portions as a drying agent. When no starting material was detected on TLC, the mixture was filtered, and the solvent was evaporated to afford 75 g (76%) of ethyl 3-amino-hex-2-enoate as an oil. 1H--NMR (CDCl3, 200 MHz) δ: 0.95 (t, 3 H); 1.25 (t, 3 H); 1.58 (sextet, 2 H); 2.09 (t, 2 H); 4.11 (q, 2 H); 4.52 (s, 1 H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH3:12].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C>[NH2:12][C:2]([CH2:9][CH2:10][CH3:11])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions as a drying agent
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(=CC(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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